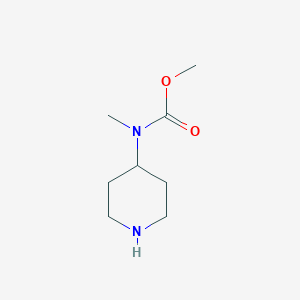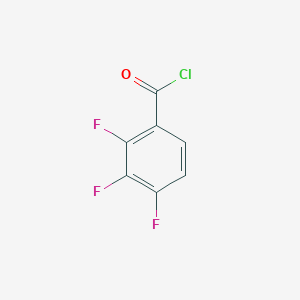
Eriodictyol 7-glucuronide
Descripción general
Descripción
Eriodictyol 7-O-glucuronide (also known as EDG) is a flavonoid, a type of natural compound derived from certain plants . It is found in Cosmos sulphureus and is used in studying inflammatory diseases, such as arthritis and allergic reactions .
Molecular Structure Analysis
Eriodictyol 7-O-glucuronide has the chemical formula C21H20O12 and a molecular weight of 464.38 g/mol. It consists of a flavanone backbone with a sugar moiety attached to its hydroxyl group.Physical And Chemical Properties Analysis
Eriodictyol 7-O-glucuronide has a molecular weight of 464.38 g/mol. Its physical and chemical properties such as boiling point and density are predicted to be 894.7±65.0 °C and 1.758±0.06 g/cm3 respectively .Aplicaciones Científicas De Investigación
Partial Agonist of PPARγ
Eriodictyol 7-glucuronide has been studied for its potential as a partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ), which is significant in treating type 2 diabetes. Research indicates that metabolites of eriocitrin, such as eriodictyol 7-O-glucuronide, could be potent partial agonists of PPARγ, suggesting their potential application in diabetes treatment and associated metabolic diseases (Gangadhariah et al., 2022).
Nrf2 Activation and Protection Against Cisplatin-Induced Toxicity
Eriodictyol 7-glucuronide has been identified as a novel activator of the nuclear factor E2-related factor 2 (Nrf2) pathway. This activation is crucial for cellular defense mechanisms against oxidative stress. In studies, it has shown potential in protecting against cisplatin-induced toxicity, suggesting its use in mitigating the side effects of certain cancer treatments (Hu et al., 2012).
Antioxidant Activity
The antioxidant properties of eriodictyol 7-glucuronide have been a subject of interest. Studies have shown that its metabolites, such as eriodictyol, exhibit strong antioxidative activity, potentially more potent than α-tocopherol. This suggests its use in applications targeting oxidative stress and related disorders (Miyake et al., 1997).
Neuroprotective Effects
Research has indicated the neuroprotective potential of eriodictyol 7-glucuronide. Studies on neuron-like PC12 cells have demonstrated that eriodictyol, a related compound, protects against oxidative stress-induced neurotoxicity, suggesting potential applications in neurodegenerative diseases (Lou et al., 2012).
Anti-inflammatory and Antioxidative Effects in Exercise
Eriodictyol 7-glucuronide has been explored for its preventive effects against oxidative stress during acute exercise. This flavonoid demonstrated the ability to suppress increases in oxidative stress markers in rat livers induced by exercise, suggesting its potential in sports medicine and health maintenance (Minato et al., 2003).
Effects on Glucose Uptake and Insulin Resistance
The flavonoid has been studied for its impact on glucose uptake and insulin resistance. Eriodictyol, a compound related to eriodictyol 7-glucuronide, has shown to increase insulin-stimulated glucose uptake and improve insulin resistance in vitro, indicating its potential role in diabetes management (Zhang et al., 2012).
Antitumor Activity in Glioma
Eriodictyol 7-glucuronide has been explored for its antitumor effects, particularly in glioma. Studies indicate that eriodictyol can inhibit proliferation, metastasis, and induce apoptosis in glioma cells, suggesting its potential as a therapeutic agent in oncology (Li et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(2R)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O12/c22-9-2-1-7(3-10(9)23)13-6-12(25)15-11(24)4-8(5-14(15)32-13)31-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-5,13,16-19,21-24,26-28H,6H2,(H,29,30)/t13-,16+,17+,18-,19+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSORAXGDTRAEMV-ZJIWIORTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50928088 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50928088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Eriodictyol 7-glucuronide | |
CAS RN |
133360-47-1 | |
| Record name | (2R)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-5-hydroxy-4-oxo-2H-1-benzopyran-7-yl β-D-glucopyranosiduronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133360-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eriodictyol 7-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133360471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50928088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



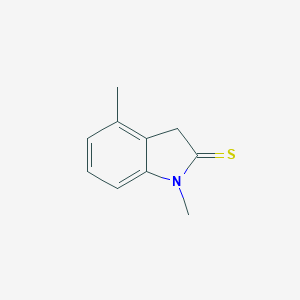
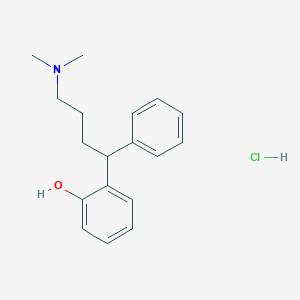
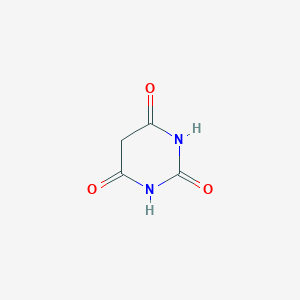
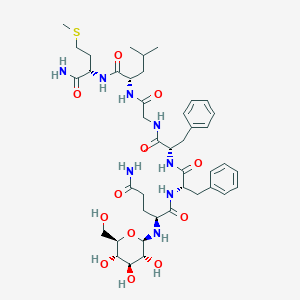
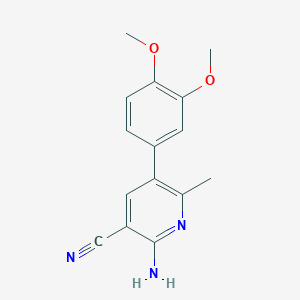
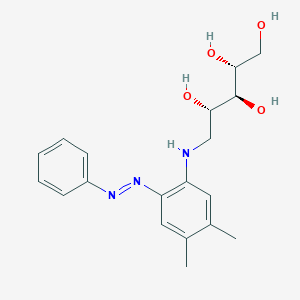
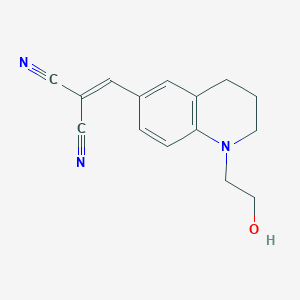
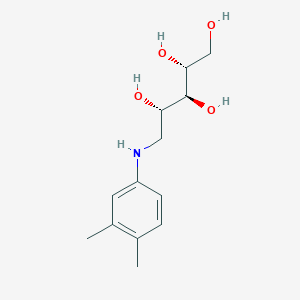
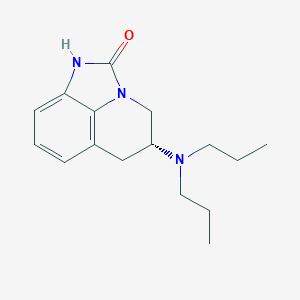
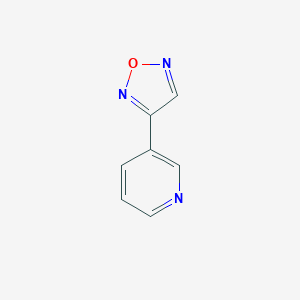
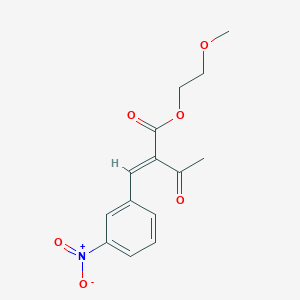
![2-[5-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide](/img/structure/B137372.png)
